molecular formula C12H12ClNO3 B5884078 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5884078
M. Wt: 253.68 g/mol
InChI Key: BMZBIXLKVCADMD-UHFFFAOYSA-N
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Description

5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between a dioxolane ring and an indole moiety, with a chlorine atom at the 5’ position and an ethyl group at the 1’ position. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole precursor, which is then subjected to chlorination to introduce the chlorine atom at the 5’ position The next step involves the formation of the spirocyclic dioxolane ring through a cyclization reaction This can be achieved by reacting the chlorinated indole with an appropriate diol under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of 5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, reagents, and reaction conditions is critical to ensure scalability and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The chlorine atom at the 5’ position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The spirocyclic structure and functional groups can facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    5’-chloro-1’-methylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Similar structure but with a methyl group instead of an ethyl group.

    5’-bromo-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Similar structure but with a bromine atom instead of a chlorine atom.

    1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Lacks the chlorine atom at the 5’ position.

Uniqueness

5’-chloro-1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical properties compared to linear or non-spirocyclic analogs.

Properties

IUPAC Name

5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-2-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-6-17-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBIXLKVCADMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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